molecular formula C22H24N4OS B11500160 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11500160
M. Wt: 392.5 g/mol
InChI Key: WDQSJKMNKJVWHD-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified through various chemical reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(5,6,7,8-tetrahydro1

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H24N4OS/c1-13-15(17-11-14(27-2)7-8-18(17)26-13)9-10-23-21-20-16-5-3-4-6-19(16)28-22(20)25-12-24-21/h7-8,11-12,26H,3-6,9-10H2,1-2H3,(H,23,24,25)

InChI Key

WDQSJKMNKJVWHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

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